molecular formula C12H10ClNO B13261306 4-(2-Aminophenyl)-2-chlorophenol

4-(2-Aminophenyl)-2-chlorophenol

Cat. No.: B13261306
M. Wt: 219.66 g/mol
InChI Key: MCBMIAWPPCRCLX-UHFFFAOYSA-N
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Description

4-(2-Aminophenyl)-2-chlorophenol is an organic compound that belongs to the class of aminophenols It consists of a phenol group substituted with an amino group at the ortho position and a chlorine atom at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminophenyl)-2-chlorophenol can be achieved through several methods. One common approach involves the reaction of 2-chlorophenol with 2-nitroaniline under specific conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactions using advanced equipment and optimized reaction conditions. The process often includes purification steps to obtain the compound in high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminophenyl)-2-chlorophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted phenols, quinones, and aminophenol derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2-Aminophenyl)-2-chlorophenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Aminophenyl)-2-chlorophenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of certain bacteria by interfering with their metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-Aminophenol: Similar structure but lacks the chlorine atom.

    4-Chlorophenol: Similar structure but lacks the amino group.

    4-(2-Aminophenyl)-morpholine: Contains a morpholine ring instead of a phenol group.

Uniqueness

4-(2-Aminophenyl)-2-chlorophenol is unique due to the presence of both an amino group and a chlorine atom on the phenol ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H10ClNO

Molecular Weight

219.66 g/mol

IUPAC Name

4-(2-aminophenyl)-2-chlorophenol

InChI

InChI=1S/C12H10ClNO/c13-10-7-8(5-6-12(10)15)9-3-1-2-4-11(9)14/h1-7,15H,14H2

InChI Key

MCBMIAWPPCRCLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)Cl)N

Origin of Product

United States

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